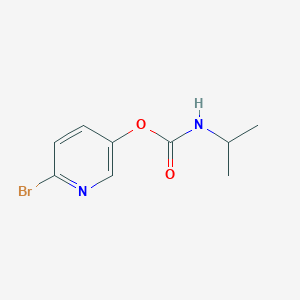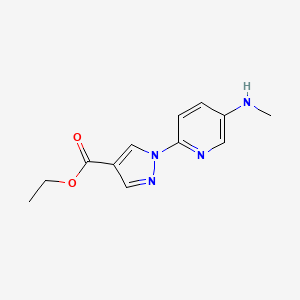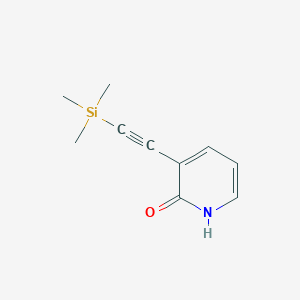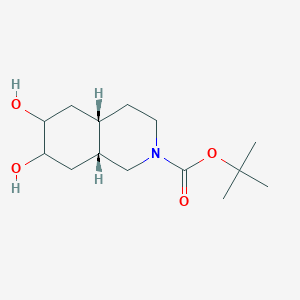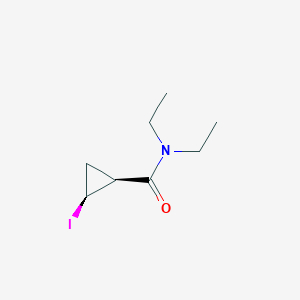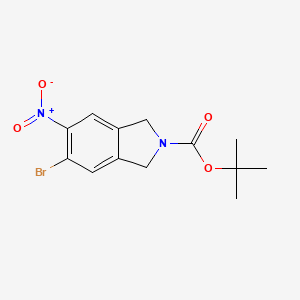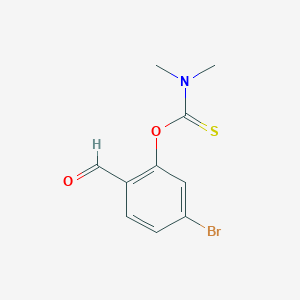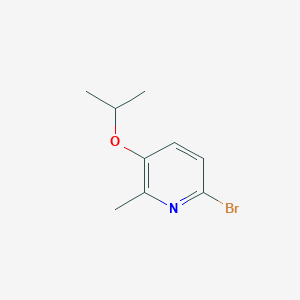
6-Bromo-3-isopropoxy-2-methylpyridine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Functionalisation
6-Bromo-3-isopropoxy-2-methylpyridine is a compound that can be used in various synthesis and functionalization processes. For instance, it can be involved in the selective bromination of related pyridine derivatives, enabling the regioselective introduction of various electrophiles (Gray, Konopski, & Langlois, 1994). Additionally, its bromination reactions are considered satisfactory for synthetic methods, especially in mediums like fuming sulfuric acid (Does & Hertog, 2010).
Applications in Multicomponent Chemistry
This compound is also significant in the development of novel convertible isocyanides for multicomponent chemistry. 2-Bromo-6-isocyanopyridine, a related compound, has been identified as optimal in terms of stability and synthetic efficiency, demonstrating its utility in this field (van der Heijden, Jong, Ruijter, & Orru, 2016).
Intermediate in Pharmaceutical Synthesis
2-Amino-6-bromopyridine and its derivatives, closely related to 6-Bromo-3-isopropoxy-2-methylpyridine, are important intermediates in pharmaceutical synthesis. They have been used in processes like diazotization, bromination, oxidation, and chlorination to produce various pharmaceutical products (Liang, 2010).
Ligand Synthesis for Complexation
Compounds such as 5′-methyl-2,2′-bipyridine-6-carboxylic acid, derived from similar bromo-substituted pyridines, are synthesized for use as ligands in complexation reactions, particularly with lanthanide(III) cations. These reactions have potential applications in fields like coordination chemistry and materials science (Charbonnière, Weibel, & Ziessel, 2001).
Role in Organic Synthesis
6-Bromo-3-isopropoxy-2-methylpyridine is also relevant in organic synthesis, serving as a precursor or intermediate in various chemical reactions. These include Suzuki cross-coupling reactions, which are pivotal in creating novel pyridine derivatives with applications in medicinal chemistry and materials science (Ahmad et al., 2017).
Electrocatalytic Applications
Another application is in electrocatalytic processes, such as the carboxylation of related bromopyridine compounds with CO2, demonstrating potential in green chemistry and carbon capture technologies (Feng, Huang, Liu, & Wang, 2010).
Propiedades
IUPAC Name |
6-bromo-2-methyl-3-propan-2-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-6(2)12-8-4-5-9(10)11-7(8)3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPJAXOQIIQTOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Br)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-isopropoxy-2-methylpyridine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

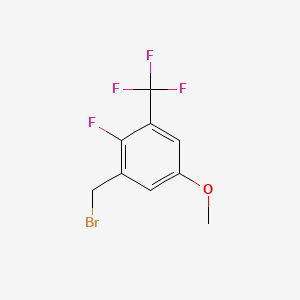
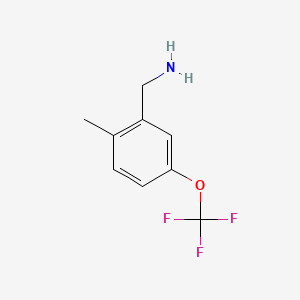
![3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1405345.png)
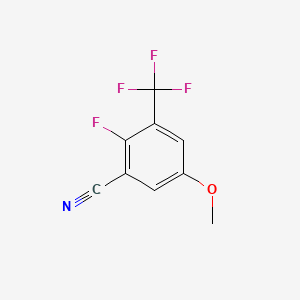
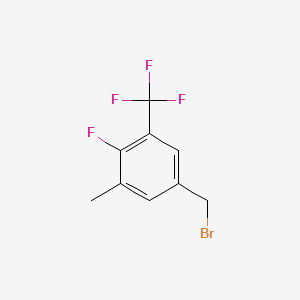
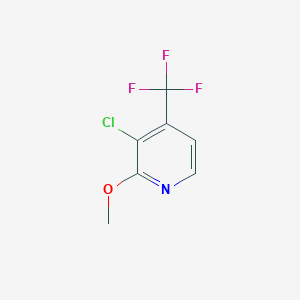
![(S)-tert-Butyl 9-azabicyclo[3.3.1]nona-2,4-diene-9-carboxylate](/img/structure/B1405352.png)
